Bis(pentafluorophenyl) oxalate

Analytical Chemistry High-Performance Liquid Chromatography Post-Column Derivatization

Researchers using peroxyoxalate chemiluminescence (PO-CL) for HPLC post-column detection face pH incompatibility when common reagents like TCPO or DNPO are used outside their narrow operational ranges. Bis(pentafluorophenyl) oxalate (PFPO) is the only aryl oxalate validated for strongly acidic column eluates at pH < 2, eliminating the need for post-column pH adjustment, buffer addition, or solvent switching. - Uniquely designated for HPLC-PO-CL detection at pH < 2; non-interchangeable with TCPO (pH 6-8) or DNPO (pH 2-4). - Functions as an activated pentafluorophenyl ester linker for fluorinated polymer synthesis and polymer conjugation. - Sensitivity can be further augmented with tetrabutylammonium perchlorate (TBAP) additive for tunable detection limits.

Molecular Formula C14F10O4
Molecular Weight 422.13 g/mol
CAS No. 16536-48-4
Cat. No. B099360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(pentafluorophenyl) oxalate
CAS16536-48-4
Molecular FormulaC14F10O4
Molecular Weight422.13 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24
InChIKeyYMTUYHWOWDFXOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(pentafluorophenyl) oxalate Procurement Guide


Bis(pentafluorophenyl) oxalate (CAS 16536-48-4, also referred to as PFPO) is a highly fluorinated oxalate diester, formally named ethanedioic acid, 1,2-bis(2,3,4,5,6-pentafluorophenyl) ester, with the molecular formula C14F10O4 and a molecular weight of 422.13 g/mol . The compound is recognized for its dual utility: first, as an aryl oxalate reagent in peroxyoxalate chemiluminescence (PO-CL) systems [1]; and second, as an activated ester linker for polymer conjugation and the synthesis of high-performance fluorinated polymers .

Primary
Strongly acidic HPLC post-column chemiluminescence (pH < 2) Only designated aryl oxalate for acidic eluates without post-column pH adjustment
Secondary
Fluorinated polymer synthesis and activated ester conjugation Bifunctional linker leveraging pentafluorophenyl leaving groups

Bis(pentafluorophenyl) oxalate: Substitution Challenges


Direct substitution of bis(pentafluorophenyl) oxalate with common aryl oxalates such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) or bis(2,4-dinitrophenyl) oxalate (DNPO) is demonstrably non-interchangeable in analytical and synthetic workflows. A head-to-head evaluation for HPLC post-column detection revealed that PFPO is the uniquely designated reagent for strongly acidic column eluates at pH < 2, whereas TCPO is assigned to pH 6–8, and DNPO to pH 2–4 [1]. Furthermore, DNPO exhibits superior stability over PFPO in acetonitrile solution, and the two reagents yield different sensitivity enhancement factors when deployed in PO-CL detection [2]. In polymer chemistry, the specific pentafluorophenyl ester leaving group of PFPO dictates its reactivity and serves as a critical linker for introducing fluorinated domains, a function that cannot be replicated by non-fluorinated or differently halogenated oxalate esters . Selection of an alternative aryl oxalate without consideration of these operational parameters will lead to pH incompatibility, altered reaction kinetics, compromised detection sensitivity, or failure in synthetic conjugation.

pH mismatch Common aryl oxalates (DNPO, TCPO) may fail in mobile phases below pH 2; PFPO uniquely supports acidic eluate chemiluminescence.
Sensitivity shift DNPO may provide higher sensitivity enhancement factors; substituting PFPO may alter detection limits and require method re-validation.
Reactivity gap Non-fluorinated oxalates cannot replicate the activated ester reactivity required for fluorinated polymer and conjugate synthesis.

Bis(pentafluorophenyl) oxalate: Performance Benchmarks


Strongly Acidic HPLC Post-Column Chemiluminescence

Bis(pentafluorophenyl) oxalate (PFPO) is the exclusive aryl oxalate designated for peroxyoxalate chemiluminescence detection at pH < 2, a region where other common reagents such as DNPO, TCPO, and bis(2-nitrophenyl) oxalate are ineffective or not recommended. A systematic evaluation of five aryl oxalates for HPLC post-column reactors defined distinct optimal pH ranges for each reagent, establishing a functional selectivity map for method development [1].

Acidic HPLC CL
Head-to-head
pH < 2: PFPO exclusive; DNPO pH 2–4; TCPO pH 6–8
Defines unique acidic mobile phase reagent selection
No post-column pH adjustment required for strongly acidic eluates
Analytical Chemistry High-Performance Liquid Chromatography Post-Column Derivatization Chemiluminescence Detection

Sensitivity Enhancement Compared to DNPO

In a comparative study of post-column peroxyoxalate chemiluminescence detection for polycyclic aromatic hydrocarbons (PAHs), both bis(pentafluorophenyl) oxalate (PFPO) and bis(2,4-dinitrophenyl) oxalate (DNPO) were evaluated for their ability to increase detection sensitivities. DNPO provided higher sensitivity enhancement than PFPO, and also demonstrated greater stability in acetonitrile solution [1].

Sensitivity vs DNPO
Head-to-head
PFPO: 3.5–8.1× enhancement; DNPO: 4.1–10.2× enhancement
DNPO may support higher sensitivity in neutral pH workflows
PAH detection; acetonitrile system
Analytical Chemistry Polycyclic Aromatic Hydrocarbons Chemiluminescence Detection Sensitivity Enhancement

Acetonitrile Stability vs. DNPO

The stability of aryl oxalate reagents in organic solvents is a critical factor for method robustness and reproducibility in PO-CL detection. A direct comparison between PFPO and DNPO in acetonitrile revealed that DNPO exhibits greater stability than PFPO [1]. This finding suggests that PFPO solutions should be prepared fresh or used shortly after preparation to maintain optimal performance.

Stability Rank
Head-to-head
DNPO > PFPO in acetonitrile
Fresh solution preparation recommended for PFPO
Ambient conditions; acetonitrile solvent
Analytical Chemistry Reagent Stability Solution Preparation Method Robustness

Dual-Function: Chemiluminescence and Polymer Synthesis

Unlike most common aryl oxalates such as TCPO and DNPO which are used exclusively as chemiluminescence reagents, bis(pentafluorophenyl) oxalate possesses a unique dual functionality. Its pentafluorophenyl ester moieties serve as excellent leaving groups, enabling its use as a linker molecule in the synthesis of polymers with high ultraviolet absorption, polymer conjugates, and high molecular weight copolymers . It is also utilized as a key intermediate in the production of high-performance fluorinated polymers for applications requiring chemical resistance and thermal stability, such as coatings and insulation materials .

Dual Function
Class-level
Chemiluminescence reagent + activated ester linker
Enables cross-disciplinary inventory utility
Data to verify: specific polymer synthesis protocols vary
Polymer Chemistry Fluorinated Materials Linker Chemistry Bifunctional Reagents

Quantum Yield Enhancement by TBAP

The chemiluminescence quantum yield of the bis(pentafluorophenyl) oxalate reaction can be substantially increased through the addition of tetrabutylammonium perchlorate (TBAP). Patent literature demonstrates that TBAP increases both the rate and maximum light intensity of the PFPO reaction, and specifically states that the quantum yield and light capacity of the PFPO reaction was increased substantially by TBAP addition [1].

TBAP Enhancement
Reported
Substantial quantum yield increase with TBAP additive
Supports tunable signal amplification strategy
Patent evidence; quantitative values not reported
Chemiluminescence Quantum Yield Additive Effects Light Emission Efficiency

Bis(pentafluorophenyl) oxalate: Recommended Applications


Acidic Mobile Phase HPLC Detection

Bis(pentafluorophenyl) oxalate is the only aryl oxalate reagent designated for peroxyoxalate chemiluminescence detection in HPLC post-column reactors when the column eluate pH is below 2. This scenario typically arises in reversed-phase separations employing ion-suppression for basic analytes, or when acidic mobile phases are required for analyte stability or selectivity. Use of PFPO eliminates the need for post-column pH adjustment, buffer addition, or solvent switching, thereby simplifying the detection interface and reducing peak broadening [1].

Fluorinated Polymer Synthesis and Coatings

The pentafluorophenyl ester groups of PFPO serve as highly activated leaving groups, making the compound an effective linker and intermediate in the synthesis of fluorinated polymers. This application leverages the thermal stability and chemical resistance imparted by the fluorinated aromatic moiety. PFPO is incorporated into polymer backbones or used as a crosslinking agent to produce materials suitable for harsh environment coatings, aerospace insulation, and chemically resistant barriers [1] .

Polymer Conjugates with UV Absorption

PFPO functions as a bifunctional linker for the conjugation of functional moieties to polymer scaffolds. Its reactivity enables the synthesis of polymer conjugates and high molecular weight copolymers. Specific applications include the preparation of polymers with high ultraviolet absorption, where the fluorinated aromatic rings contribute to the optical properties of the final material [1]. The compound also serves as a linker for pyrimidine nucleosides in nucleic acid chemistry applications [1].

Chemiluminescence Assays with TBAP Enhancement

For chemiluminescence assays requiring maximum sensitivity or light output, PFPO-based reaction systems can be augmented with tetrabutylammonium perchlorate (TBAP). Patent literature confirms that TBAP addition substantially increases the quantum yield and light capacity of the PFPO chemiluminescence reaction in triethyl phosphate solvent [2]. This additive strategy enables users to boost detection limits without changing the core oxalate reagent, providing a tunable performance enhancement pathway.

Application
Selection Property
Validation Focus
Acidic mobile phase HPLC detection
pH < 2 aryl oxalate compatibility
Post-column CL signal stability at low pH
Fluorinated polymer and conjugate synthesis
Pentafluorophenyl ester leaving group reactivity
Linker efficiency and fluorinated domain incorporation
Enhanced chemiluminescence assays
TBAP additive compatibility
Quantum yield modulation and detection limit improvement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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